Capensinidin

Description

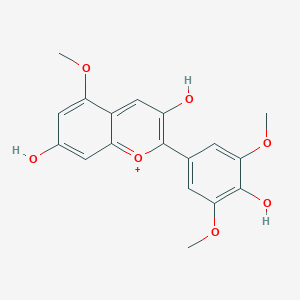

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLVPQXQQPMCKK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331604 | |

| Record name | Capensinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19077-85-1 | |

| Record name | Capensinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Capensinidin: A Technical Guide for Researchers

An in-depth exploration of the botanical origins, biosynthesis, and analytical methodologies for the O-methylated anthocyanidin, Capensinidin.

Introduction

This compound is an O-methylated anthocyanidin, a class of water-soluble plant pigments responsible for a variety of colors in flowers and fruits. Specifically, this compound has been identified as a key chromophore in the blue to red hues of certain flora. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction, isolation, and quantification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Quantitative Analysis

The primary and most well-documented natural source of this compound is the flower of Plumbago auriculata, commonly known as Cape leadwort or blue plumbago.[1][2][3] This species belongs to the Plumbaginaceae family. Research has led to the isolation and characterization of several anthocyanins from its flowers, with this compound being a principal aglycone.

A pivotal study on the anthocyanin content of Plumbago auriculata flowers reported a total anthocyanin concentration of 0.4 mg per gram of fresh flower weight.[1][4] While this provides a valuable quantitative measure of the overall anthocyanin presence, the specific concentration of this compound within this mixture has not been individually quantified in the reviewed literature. Furthermore, this study proposed a revised structure for this compound as 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium cation.[1][4]

| Plant Species | Plant Part | Compound Class | Total Concentration (mg/g fresh weight) | Specific this compound Concentration | Reference |

| Plumbago auriculata | Flowers | Anthocyanins | 0.4 | Not Reported | [1][4] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, with specific modifications in the later stages that result in its unique O-methylated structure. The pathway begins with the synthesis of a flavanone precursor, which is then hydroxylated to form dihydroflavonols. These intermediates are subsequently converted to anthocyanidins.

The characteristic feature of this compound is the methylation of hydroxyl groups at the 5, 7, 3', and 5' positions of the anthocyanidin backbone. This methylation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[5][6][7] Specifically, flavonoid O-methyltransferases (FOMTs) are responsible for the methylation of flavonoids. While the precise enzymes involved in this compound biosynthesis in Plumbago auriculata have not been characterized, a putative pathway can be proposed based on known flavonoid biosynthesis mechanisms. The 5- and 7-O-methylation is a less common modification compared to methylation on the B-ring, suggesting the presence of specific OMTs in Plumbago auriculata capable of catalyzing these reactions.

Putative Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound, highlighting key enzymatic steps.

Experimental Protocols

The following section outlines a detailed, adaptable protocol for the extraction, isolation, and quantification of this compound from the flowers of Plumbago auriculata. This protocol is based on established methods for anthocyanin analysis and can be optimized for specific laboratory conditions.

Extraction

-

Sample Preparation: Freshly collected flowers of Plumbago auriculata should be immediately frozen in liquid nitrogen and lyophilized to prevent degradation of anthocyanins. The dried material should be ground into a fine powder.

-

Solvent Extraction: The powdered flower material is extracted with a solvent mixture of methanol containing 0.1% HCl (v/v). The ratio of solvent to sample should be approximately 10:1 (v/w).

-

Extraction Procedure: The mixture is sonicated for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes. The supernatant is collected, and the extraction process is repeated twice on the pellet to ensure complete extraction. The supernatants are then pooled.

-

Solvent Evaporation: The pooled methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Isolation and Purification

-

Solid-Phase Extraction (SPE): The crude extract is redissolved in a minimal amount of acidified water (pH 2.0 with HCl) and loaded onto a pre-conditioned C18 SPE cartridge.

-

Washing: The cartridge is washed with acidified water to remove sugars and other polar impurities.

-

Elution: The anthocyanin fraction is eluted with acidified methanol (0.1% HCl).

-

Further Purification (Optional): For obtaining highly pure this compound, the eluted fraction can be subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acidified water and methanol.

Quantification

-

High-Performance Liquid Chromatography (HPLC) Analysis: The purified anthocyanin fraction is analyzed by HPLC coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: 100% methanol.

-

Gradient: A linear gradient from 10% to 40% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detection at 520 nm for anthocyanins. MS detection in positive ion mode to identify the mass-to-charge ratio (m/z) of this compound.

-

-

Quantification: Quantification can be performed by creating a calibration curve using an external standard of a related anthocyanidin (e.g., malvidin-3-O-glucoside) due to the commercial unavailability of a pure this compound standard. The results should be expressed as equivalents of the standard used.

Experimental Workflow

Caption: A generalized workflow for the extraction, isolation, and analysis of this compound.

Conclusion

This compound, a unique O-methylated anthocyanidin, is primarily found in the flowers of Plumbago auriculata. While its exact concentration in this source remains to be precisely determined, this guide provides a robust framework for its extraction, analysis, and a putative biosynthetic pathway. The detailed experimental protocols and diagrams serve as a valuable resource for researchers aiming to investigate the properties and potential applications of this intriguing natural pigment. Further research is warranted to fully elucidate the enzymatic machinery responsible for its biosynthesis and to explore its presence in other plant species.

References

- 1. - [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. adtu.in [adtu.in]

- 4. New anthocyanidin and anthocyanin pigments from blue plumbago - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Capensinidin (CAS Number: 19077-85-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin, with the Chemical Abstracts Service (CAS) number 19077-85-1, is an O-methylated anthocyanidin, a class of water-soluble plant pigments responsible for many of the blue, purple, and red colors in plants.[1] It is structurally classified as a 5-methoxy analog of malvidin.[1] Historically, this compound has been associated with the blue flowers of Plumbago capensis, now botanically classified as Plumbago auriculata.[1] Recent phytochemical investigations have led to a revised structural understanding of this compound, identifying it as a 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium cation.[2] This guide provides a comprehensive overview of the chemical properties, biosynthesis, experimental protocols for isolation and characterization, and the known biological activities of this compound, with a focus on quantitative data and methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex flavonoid with a core flavylium cation structure. Its systematic IUPAC name is 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-1λ4-benzopyran-1-ylium.[1]

| Property | Value | Source |

| CAS Number | 19077-85-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₁₇O₇⁺ | --INVALID-LINK-- |

| Molecular Weight | 345.32 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3,4′,7-Trihydroxy-3′,5,5′-trimethoxyflavylium | --INVALID-LINK-- |

| Synonyms | This compound chloride, 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium | --INVALID-LINK-- |

| Appearance | Blue-red plant dye | --INVALID-LINK-- |

| Solubility | Water-soluble | --INVALID-LINK-- |

Biosynthesis

This compound is synthesized in plants through the flavonoid biosynthetic pathway, a well-characterized route for the production of a wide array of secondary metabolites.

Caption: Simplified overview of the this compound biosynthetic pathway.

The pathway begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways to produce the anthocyanidin precursor, delphinidin. A series of O-methylation steps, catalyzed by O-methyltransferases (OMTs), then leads to the formation of petunidin, malvidin, and finally this compound through methylation at the C5 position of the A-ring.

Experimental Protocols

Isolation of this compound from Plumbago auriculata Flowers

The following protocol is based on the methodology described by Skaar et al. (2012) for the isolation of anthocyanins from P. auriculata flowers.[2]

Caption: Workflow for the isolation of this compound from P. auriculata.

-

Extraction: Fresh flowers of Plumbago auriculata are extracted with methanol containing 0.5% trifluoroacetic acid (TFA) (v/v) at low temperature (e.g., in a refrigerator) for several hours. This process is typically repeated to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude anthocyanin extract.

-

Initial Purification: The crude extract is subjected to column chromatography on a Sephadex LH-20 column to separate the anthocyanins from other phenolic compounds and sugars.

-

Fine Purification: Fractions containing the anthocyanins of interest are further purified using preparative high-performance liquid chromatography (HPLC).

-

Aglycone Preparation (Optional): To obtain the this compound aglycone, the isolated glycosides are subjected to acid hydrolysis (e.g., with hydrochloric acid) to cleave the sugar moieties.

Structural Characterization

The structure of this compound and its glycosides is elucidated using a combination of spectroscopic techniques.[2]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with a high-resolution mass spectrometer (e.g., Q-TOF) is used to determine the molecular weight and fragmentation patterns of the isolated compounds. This provides information about the aglycone structure and the nature of any attached sugar units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of the molecule, including the positions of hydroxyl and methoxy groups and the stereochemistry of the glycosidic linkages.

Note: The Skaar et al. (2012) study provides detailed NMR and MS data for the anthocyanins isolated from P. auriculata, which led to the revised structure of this compound.[2] Researchers should refer to this publication for specific chemical shifts and fragmentation data.

Biological Activity and Quantitative Data

While specific biological activity data for isolated this compound is limited in the publicly available literature, studies on extracts of Plumbago auriculata, which contains this compound, provide insights into its potential pharmacological effects.

Antioxidant Activity

Extracts of P. auriculata have demonstrated significant antioxidant properties.

| Extract/Fraction | Assay | Result (IC₅₀ or % Inhibition) | Reference |

| Methanolic Flower Extract | DPPH Radical Scavenging | IC₅₀ not specified, but showed dose-dependent activity | [3] |

| Methanolic Leaf Extract | DPPH Radical Scavenging | IC₅₀ not specified, but showed dose-dependent activity | [3] |

| Methanolic Root Extract | DPPH Radical Scavenging | IC₅₀ = 260 µg/mL | [4] |

| Ethyl Acetate Leaf Extract | Superoxide Scavenging (NBT assay) | Significant activity at 0.625-2.5 mg/mL | [5] |

| Ethanolic Leaf Extract | Superoxide Scavenging (NBT assay) | Significant activity at 0.625-2.5 mg/mL | [5] |

Anti-inflammatory Activity

Extracts from the aerial parts of P. auriculata have shown potent anti-inflammatory effects in in vivo models.

| Extract/Fraction | Assay | Result (% Inhibition) | Reference |

| Methanolic Extract (Aerial Parts) | Carrageenan-induced rat paw edema | 92.6 ± 1.7% inhibition at 100 mg/kg | [2] |

| Petroleum Ether Fraction | Carrageenan-induced rat paw edema | Significant inhibition | [6] |

| Ethyl Acetate Fraction | Carrageenan-induced rat paw edema | Significant inhibition | [6] |

Cytotoxic Activity

Limited data is available on the cytotoxic effects of P. auriculata extracts.

| Extract/Fraction | Cell Line | Result (% Inhibition) | Reference |

| Ethyl Acetate Leaf Extract | HeLa (cervical cancer) | 11.52% inhibition at 10 mg/mL | [5] |

| Petroleum Ether Leaf Extract | HeLa (cervical cancer) | 27.3% inhibition at 10 mg/mL | [5] |

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by isolated this compound. However, based on the known activities of other anthocyanidins, particularly those with similar structural features, potential mechanisms can be inferred.

Caption: Postulated signaling pathways influenced by this compound.

-

Antioxidant Signaling: Anthocyanidins are known to exert their antioxidant effects not only by direct scavenging of reactive oxygen species (ROS) but also by modulating intracellular antioxidant defense systems. This may involve the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

-

Anti-inflammatory Signaling: The anti-inflammatory properties of anthocyanidins are often attributed to their ability to inhibit the NF-κB signaling pathway. By suppressing the activation of NF-κB, this compound may downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Further research is required to validate these proposed mechanisms specifically for this compound.

Applications in Drug Development

The structural features and biological activities of this compound and related O-methylated anthocyanidins suggest their potential as lead compounds in drug discovery. The presence of multiple methoxy groups can enhance metabolic stability and membrane permeability compared to their hydroxylated counterparts, which is a desirable characteristic for drug candidates. The observed antioxidant and anti-inflammatory properties of P. auriculata extracts point towards potential therapeutic applications in diseases with an underlying inflammatory and oxidative stress component, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. However, the lack of extensive studies on the isolated compound necessitates further investigation into its efficacy, safety, and pharmacokinetic profile before its potential in drug development can be fully realized.

Conclusion

This compound is a unique O-methylated anthocyanidin with a recently revised structure. While its presence in Plumbago auriculata is well-established, and extracts of this plant show promising antioxidant and anti-inflammatory activities, there is a clear need for further research on the isolated compound. Future studies should focus on elucidating the specific biological activities of pure this compound, quantifying its effects through in vitro and in vivo assays, and unraveling the precise molecular mechanisms and signaling pathways involved. Such research will be crucial for unlocking the full therapeutic potential of this interesting natural product.

References

The Biological Role of Capensinidin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a class of water-soluble plant pigments responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves.[1] Structurally, it is a 5-methoxy analog of malvidin.[1] First identified in the flowers of Plumbago auriculata (Cape leadwort), this compound and its glycosides contribute to the plant's distinct blue flower coloration.[1][2][3][4] Beyond its role as a pigment, this compound, like other anthocyanidins, is presumed to possess significant biological activities, including roles in plant defense as a phytoalexin and as an antioxidant. This technical guide provides a comprehensive overview of the known and inferred biological roles of this compound in plants, its biosynthesis, methods for its analysis, and the signaling pathways that likely regulate its production.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, which is well-characterized in many plant species.[5][6] this compound is derived from the common precursor, delphinidin, through a series of enzymatic modifications, primarily methylation. The key enzymes involved are O-methyltransferases (OMTs), which catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl groups of the anthocyanidin backbone.

The proposed biosynthetic pathway for this compound is as follows:

-

Core Anthocyanidin Synthesis : The pathway begins with the production of dihydroflavonols from the general phenylpropanoid pathway. Dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) then catalyze the formation of the unstable anthocyanidin, delphinidin.

-

Methylation Events : Delphinidin undergoes successive methylation steps catalyzed by specific O-methyltransferases. Based on its structure (5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium), the synthesis of this compound from delphinidin would require methylation at the 5, 7, 3', and 5' positions of the flavylium backbone.

The following diagram illustrates the likely biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound from delphinidin.

Biological Roles of this compound

While specific research on this compound is limited, its biological roles can be inferred from its chemical class (anthocyanidin) and its presence in plants known for producing bioactive compounds.

Flower Coloration

This compound is a key pigment in the blue flowers of Plumbago auriculata.[2][3][4] Anthocyanins are the primary determinants of floral color in many plant species, and their specific structure, including methylation patterns, influences the final color. The methoxy groups on the this compound molecule can alter its light-absorbing properties and its interactions with other molecules (co-pigmentation) and metal ions in the vacuole, contributing to the unique blue hue of Plumbago flowers.

Phytoalexin Activity

Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack.[7][8] Anthocyanidins and other flavonoids are known to function as phytoalexins. The genus Plumbago is also known for producing plumbagin, a naphthoquinone with significant antifungal properties.[4][9] It is plausible that this compound contributes to the defense mechanisms of P. auriculata. The induction of anthocyanin biosynthesis is a common plant defense response, and these compounds can inhibit the growth of pathogenic fungi and bacteria.[7][8]

The general mechanism of phytoalexin action involves the disruption of microbial cell membranes, inhibition of enzymes, or interference with cellular processes.[10] While the specific antifungal or antibacterial activity of pure this compound has not been extensively reported, its structural similarity to other antimicrobial flavonoids suggests a potential role in plant defense.

Antioxidant Activity

Anthocyanidins are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions.[11] The antioxidant capacity of anthocyanidins is highly dependent on their structure, particularly the number and position of hydroxyl and methoxyl groups.[11][12] Delphinidin, the precursor to this compound, is known to have very high antioxidant activity.[11][12] While methylation can sometimes reduce antioxidant activity, the overall phenolic structure of this compound suggests it likely retains significant antioxidant properties. This antioxidant capacity can help protect plant cells from oxidative damage caused by biotic and abiotic stresses.

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. The table below summarizes the available information for this compound and related, well-studied anthocyanidins for comparative purposes.

| Compound | Plant Source | Tissue | Concentration | Method | Reference |

| This compound Glycosides | Plumbago auriculata | Flowers | 0.4 mg/g (total anthocyanins) | HPLC | [2] |

| Plumbagin | Plumbago zeylanica | Roots | 0.3945% | RP-HPLC | [13] |

| Plumbagin | Plumbago zeylanica | Stems | 0.0508% | RP-HPLC | [13] |

| Plumbagin | Plumbago zeylanica | Leaves | 0.0314% | RP-HPLC | [13] |

| Cyanidin Glycosides | Passiflora violacea | Corona Filaments | High relative abundance | HPLC-MS | [5] |

| Delphinidin Glycosides | Passiflora violacea | Corona Filaments | Highest relative abundance | HPLC-MS | [5] |

Experimental Protocols

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and quantification of anthocyanins from plant tissue, which can be adapted for this compound.

a. Extraction

-

Sample Preparation : Freeze-dry plant tissue (e.g., P. auriculata flowers) and grind to a fine powder.

-

Solvent Extraction : Macerate the powdered tissue in an acidified methanol solution (e.g., methanol with 1% HCl or 2% formic acid).[14][15] Use a ratio of approximately 1 g of tissue to 10 mL of solvent.

-

Ultrasonication : Sonicate the mixture for 20-30 minutes at room temperature to enhance extraction efficiency.[14][16]

-

Incubation : Incubate the mixture overnight at 4°C in the dark to maximize extraction and prevent degradation.[14]

-

Centrifugation and Filtration : Centrifuge the extract at 10,000 x g for 10 minutes.[14] Filter the supernatant through a 0.45 µm syringe filter prior to analysis.[15]

b. Quantification by HPLC

-

Chromatographic System : Use a reverse-phase C18 column.

-

Mobile Phase : A gradient of two solvents is typically used:

-

Gradient Elution : A typical gradient might be: 0-10 min, 10-20% B; 10-25 min, 20-50% B; 25-30 min, 50-60% B.[17]

-

Detection : Monitor at a wavelength of 520 nm for anthocyanins.[17] A photodiode array (PDA) detector can be used to obtain full spectra for peak identification.

-

Quantification : Use an external standard of a related, commercially available anthocyanidin (e.g., malvidin or delphinidin) to create a calibration curve for estimating the concentration of this compound. For absolute quantification, an isolated and purified this compound standard is required.

The following diagram outlines the experimental workflow for this compound extraction and analysis.

Caption: Workflow for the extraction and quantification of this compound.

Antifungal Activity Assay

This protocol describes a method to assess the antifungal activity of a plant extract containing this compound.

-

Fungal Culture : Grow a target fungal species (e.g., Fusarium oxysporum or Candida albicans) in a suitable liquid medium to obtain a spore or cell suspension.[4][18]

-

Microdilution Assay : In a 96-well microplate, prepare serial dilutions of the this compound-containing extract in the fungal growth medium.[19]

-

Inoculation : Add the fungal suspension to each well to a final concentration of approximately 10^4 colony-forming units (CFU)/mL.[19]

-

Controls : Include a positive control (a known antifungal agent), a negative control (no extract), and a solvent control.

-

Incubation : Incubate the plate at the optimal temperature for fungal growth (e.g., 28-37°C) for 24-48 hours.[18][19]

-

Growth Assessment : Determine fungal growth by measuring the optical density at 600 nm using a microplate reader.[19]

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the extract that inhibits visible fungal growth.

Signaling Pathways

The production of this compound as a phytoalexin is likely regulated by complex signaling pathways that are activated in response to pathogen recognition. While a specific pathway for this compound has not been elucidated, a general model for phytoalexin induction can be proposed.

Upon pathogen recognition, a signaling cascade is initiated, often involving:

-

MAP Kinase (MAPK) Cascade : Pathogen-associated molecular patterns (PAMPs) are recognized by plant receptors, leading to the activation of a MAPK cascade.[20]

-

Transcription Factor Activation : The MAPK cascade phosphorylates and activates transcription factors, such as WRKY33 in Arabidopsis.[20]

-

Gene Expression : Activated transcription factors bind to the promoters of phytoalexin biosynthetic genes, upregulating their expression and leading to the production of antimicrobial compounds like this compound.[20]

-

Hormonal Regulation : Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key regulators of plant defense responses and can influence phytoalexin biosynthesis.[7][21]

The following diagram illustrates a conceptual signaling pathway for the induction of this compound biosynthesis.

Caption: Conceptual signaling pathway for this compound induction.

Conclusion

This compound is a specialized anthocyanidin with established roles in flower pigmentation and strong potential as a phytoalexin and antioxidant. While research specifically focused on this compound is limited, its biological functions can be largely understood within the broader context of anthocyanidin biochemistry and plant defense mechanisms. Further investigation is needed to isolate and characterize pure this compound, quantify its presence in various plant tissues, and definitively elucidate its specific bioactivities and the signaling pathways that regulate its production. Such research could unlock its potential for applications in agriculture, as a natural colorant, and in drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. Anthocyanins and Anthocyanin Biosynthesis Gene Expression in Passiflora Flower Corona Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Extractions [bio-protocol.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Antifungal Activity of Capridine β as a Consequence of Its Biotransformation into Metabolite Affecting Yeast Topoisomerase II Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

O-Methylated Anthocyanidins in Floral Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis, function, and analysis of O-methylated anthocyanidins, key determinants of floral pigmentation in a wide array of plant species. This document details the enzymatic pathways leading to their formation, their impact on flower coloration, and methodologies for their study. Furthermore, it delves into the burgeoning interest in these compounds within the pharmaceutical sector, highlighting their therapeutic potential.

Introduction to O-Methylated Anthocyanidins

Anthocyanins are a major class of water-soluble pigments responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves[1]. Their basic structure consists of an anthocyanidin aglycone linked to one or more sugar moieties. The color and stability of these pigments are influenced by a variety of factors, including pH, co-pigmentation, and structural modifications such as acylation, glycosylation, and methylation[1][2].

O-methylation, the addition of a methyl group to a hydroxyl group on the anthocyanidin B-ring, is a crucial modification that significantly impacts the spectral properties of the pigment. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent enzymes known as O-methyltransferases (OMTs)[3]. The primary O-methylated anthocyanidins found in flowers are:

-

Peonidin: A 3'-O-methylated derivative of cyanidin, typically imparting pink to reddish-purple hues[2].

-

Petunidin: A 3'-O-methylated derivative of delphinidin, contributing to violet and purple-blue colors[4].

-

Malvidin: A 3',5'-di-O-methylated derivative of delphinidin, which produces deep purple and bluish tones[5].

The methylation of anthocyanidins generally leads to a bathochromic shift (a shift to a longer wavelength of maximum absorbance), resulting in redder and more purplish colors[1]. This modification also increases the stability of the anthocyanin molecule[1][[“]].

Biosynthesis of O-Methylated Anthocyanidins

The biosynthesis of O-methylated anthocyanidins is an extension of the general flavonoid pathway. The core anthocyanidin structures, cyanidin and delphinidin, are synthesized first and then serve as substrates for methylation.

The key enzymes in this process are Anthocyanin O-methyltransferases (AOMTs) . These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 3' or 5' hydroxyl groups of the B-ring of anthocyanins[7]. In Petunia hybrida, for instance, four genes, Mt1, Mt2, Mf1, and Mf2, have been identified to control the methylation of anthocyanins[8]. Similarly, in Paeonia species, the enzymes PsAOMT and PtAOMT are responsible for the methylation of cyanidin glycosides to produce peonidin glycosides, playing a significant role in the development of purple flower coloration[9][10]. Studies have shown that a single amino acid substitution can dramatically alter the catalytic efficiency of these enzymes[9][10].

Signaling Pathway for O-Methylated Anthocyanidin Biosynthesis

The expression of genes encoding AOMTs is tightly regulated by a conserved transcriptional complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families[10][11][12]. This complex binds to the promoter regions of late biosynthetic genes in the anthocyanin pathway, including AOMT, to activate their transcription.

References

- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peonidin - Wikipedia [en.wikipedia.org]

- 3. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. ScholarWorks@Gachon: Potential anti-cancer properties of malvidin and its glycosides: Evidence from in vitro and in vivo studies [scholarworks.bwise.kr]

- 8. Protective Effect of Anthocyanins against Neurodegenerative Diseases through the Microbial-Intestinal-Brain Axis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Anti-inflammatory Effects of Dietary Anthocyanins against Ulcerative Colitis [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Complex evolution of novel red floral color in Petunia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Capensinidin Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capensinidin chloride, a naturally occurring anthocyanidin, presents a subject of interest for its potential bioactive properties. As a member of the flavonoid family, its physicochemical characteristics are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound chloride, details relevant experimental protocols for their determination, and explores potential biological signaling pathways based on the activity of structurally related compounds. All quantitative data is summarized for clarity, and conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound chloride is an O-methylated anthocyanidin, a subclass of flavonoids responsible for the vibrant red, purple, and blue colors in many plants.[1][2] It is structurally a 5-methoxy analog of malvidin and has been identified in plants such as Plumbago capensis.[1] Like other anthocyanidins, this compound chloride is a water-soluble, blue-red plant dye.[1] Its potential as a bioactive compound necessitates a thorough understanding of its fundamental chemical and physical properties. This document serves as a technical resource for researchers engaged in the study and development of flavonoid-based therapeutics.

Physicochemical Properties

General Properties

A summary of the general properties of this compound chloride is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound Chloride | [1] |

| Systematic IUPAC Name | 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium chloride | [3] |

| Synonyms | Capensinidine, 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium Chloride | [1][3] |

| CAS Number | 19077-85-1 | [1] |

| Appearance | Blue-red plant dye | [1] |

Structural and Molecular Data

The molecular structure and key computed molecular properties are detailed in Table 2.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇ClO₇ | [3][4] |

| Molecular Weight | 380.78 g/mol | [3][4] |

| Exact Mass | 380.0662806 Da | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Topological Polar Surface Area | 89.4 Ų | [3][5] |

Solubility

This compound chloride is described as being water-soluble.[1] However, specific quantitative solubility data in various solvents is not currently available. For reference, other anthocyanidins like cyanidin chloride exhibit solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), and are sparingly soluble in aqueous buffers.

Melting Point

An experimental melting point for this compound chloride has not been identified in the reviewed literature.

pKa

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and biological activity. An experimental pKa for this compound chloride is not currently documented.

Spectral Data

Detailed experimental spectral data for this compound chloride, including UV-Vis, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, are not widely available. The following sections describe the expected spectral characteristics based on its chemical structure and data from related compounds.

-

UV-Visible Spectroscopy: Based on its flavonoid structure, this compound chloride is expected to exhibit strong absorption in the UV-visible region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information on the fragmentation pattern, aiding in structural elucidation.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of flavonoids like this compound chloride.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Solubility Determination

A shake-flask method can be employed to determine the solubility in various solvents (e.g., water, ethanol, DMSO). An excess amount of this compound chloride is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

pKa Determination by UV-Vis Spectrophotometry

The pKa can be determined by monitoring the change in the UV-Vis absorption spectrum as a function of pH. A series of buffer solutions with a range of pH values are prepared. A stock solution of this compound chloride is added to each buffer, and the UV-Vis spectrum is recorded. The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: A solution of this compound chloride in a suitable solvent (e.g., methanol) is prepared, and the absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a range of 200-800 nm, to identify the wavelengths of maximum absorbance (λmax).

-

NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Spectra are acquired on a high-field NMR spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can be used to determine the exact mass of the molecular ion. Tandem mass spectrometry (MS/MS) provides fragmentation patterns for structural confirmation.

Potential Biological Signaling Pathways

While specific studies on the signaling pathways modulated by this compound chloride are lacking, the well-documented activities of other anthocyanins provide a strong basis for hypothesizing its potential biological effects. Anthocyanins are known to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Anthocyanins have been shown to inhibit this pathway by preventing the degradation of IκB.[6]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound chloride.

The MAPK Signaling Pathway

The MAPK signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][10] Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in various diseases, including cancer. Anthocyanins have been reported to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[10]

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound chloride.

Conclusion

This compound chloride is a flavonoid with potential for further investigation in drug discovery and development. This technical guide has summarized the currently available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While direct experimental evidence for its biological activity is limited, the known effects of related anthocyanins on key signaling pathways like NF-κB and MAPK suggest promising avenues for future research. A thorough understanding of its physicochemical properties will be paramount in unlocking the full therapeutic potential of this natural compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound chloride | C18H17ClO7 | CID 14496548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C18H17O7+ | CID 441658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

The Discovery, Isolation, and History of Capensinidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capensinidin, a naturally occurring O-methylated anthocyanidin, has been a subject of phytochemical interest for decades. Initially identified in the mid-20th century, its structural elucidation has undergone significant revision with the advent of modern analytical techniques. This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, with a focus on both historical and contemporary methodologies. It is designed to serve as a comprehensive resource for researchers and professionals in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways and workflows.

Introduction

This compound is a water-soluble, blue-red plant pigment found in the flowers of Plumbago auriculata (formerly Plumbago capensis), commonly known as Cape leadwort.[1][2] As an O-methylated anthocyanidin, it belongs to the flavonoid class of secondary metabolites, which are known for their diverse biological activities. The history of this compound's discovery and the evolution of its structural understanding highlight the advancements in analytical chemistry over the past half-century.

History of Discovery and Structural Revision

The first mention of this compound in scientific literature dates back to 1960 in a publication in "Chemical Industry".[1][3] This initial work identified two new naturally occurring anthocyanidins, one of which was this compound, isolated from Plumbago capensis.

For many years, the initially proposed structure was accepted. However, in 2012, a pivotal study by Skaar et al. led to a significant revision of the chemical structure of this compound.[4] Through advanced analytical techniques, including 2D nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), the researchers demonstrated that the previously reported structure was incorrect. The revised and currently accepted structure of this compound is 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium.[4] This re-evaluation also extended to other anthocyanidins isolated from the same source, namely pulchellidin and europinidin.[4]

Physicochemical Properties

The structural revision of this compound led to updated physicochemical data. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C18H17O7+ | [5] |

| Molar Mass | 345.32 g/mol | [3] |

| IUPAC Name | 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-1-benzopyran-1-ium | [3] |

| CAS Number | 19077-85-1 | [3] |

| Natural Source | Plumbago auriculata (Cape leadwort) | [1][2] |

Experimental Protocols for Isolation

The methodologies for isolating this compound have evolved significantly from the classical methods likely employed in the 1960s to the more refined techniques used today.

Historical Isolation Approach (Presumed)

-

Extraction: Maceration of dried flower petals with a polar solvent, such as methanol or ethanol, acidified with a small amount of hydrochloric acid to stabilize the flavylium cation.

-

Purification: Repeated column chromatography on cellulose or polyamide powder, eluting with various solvent mixtures (e.g., water/acetic acid/hydrochloric acid or alcohol/water/acid mixtures).

-

Characterization: Primarily based on paper chromatography, UV-visible spectroscopy, and color reactions with various reagents.

Modern Isolation and Purification Protocol

The 2012 study by Skaar et al. provides a detailed and reproducible method for the isolation of anthocyanins, including this compound glycosides, from Plumbago auriculata flowers.[4]

Materials:

-

Fresh or frozen flowers of Plumbago auriculata

-

Methanol

-

Formic acid

-

Amberlite XAD-7 resin

-

Sephadex LH-20 resin

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Homogenize 100 g of fresh flower petals in 500 mL of methanol containing 0.1% formic acid.

-

Stir the mixture for 24 hours at 4°C in the dark.

-

Filter the mixture and concentrate the filtrate under reduced pressure at 30°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Dissolve the concentrated extract in a minimal amount of distilled water.

-

Apply the aqueous extract to a column packed with Amberlite XAD-7 resin.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the anthocyanins with methanol.

-

Concentrate the methanolic eluate to dryness.

-

-

Gel Filtration Chromatography:

-

Dissolve the dried anthocyanin fraction in a small volume of methanol.

-

Apply the solution to a Sephadex LH-20 column.

-

Elute with methanol to separate the anthocyanins from other phenolic compounds.

-

Collect the colored fractions and concentrate them.

-

-

Preparative HPLC for Pure Compound Isolation:

-

Dissolve the partially purified anthocyanin fraction in the mobile phase.

-

Inject the solution onto a preparative C18 HPLC column.

-

Use a gradient elution system, for example, with a mobile phase consisting of (A) 5% formic acid in water and (B) 5% formic acid in methanol. A typical gradient might be from 10% to 40% B over 60 minutes.

-

Monitor the elution at a wavelength of 520 nm.

-

Collect the peaks corresponding to the this compound glycosides.

-

The aglycone, this compound, can be obtained by acid hydrolysis of the isolated glycosides (e.g., with 2M HCl at 100°C for 1 hour), followed by purification.

-

Visualization of Workflows and Pathways

Experimental Workflow for Modern Isolation of this compound Glycosides

Caption: A flowchart illustrating the modern experimental workflow for the isolation and purification of this compound glycosides.

General Anthocyanin Biosynthesis Pathway

As of the current scientific literature, specific signaling pathways directly modulated by this compound have not been extensively studied. However, as an anthocyanidin, its biosynthesis follows the general flavonoid pathway.

Caption: A simplified diagram of the general biosynthetic pathway leading to the formation of anthocyanidins like this compound.

Biological Activity and Future Perspectives

While specific studies on the biological activity of this compound are limited, anthocyanins as a class are well-known for their antioxidant, anti-inflammatory, and potential anti-cancer properties.[5][6][7] The unique methylation pattern of this compound may confer specific biological activities that warrant further investigation. Future research should focus on:

-

Pharmacological Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of pure this compound.

-

Signaling Pathway Analysis: Investigating the specific molecular targets and signaling pathways modulated by this compound in various cell models.

-

Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.

Conclusion

This compound represents a fascinating case study in the evolution of natural product chemistry. From its initial discovery and misidentification to its structural revision using modern analytical tools, its story underscores the importance of continuous scientific inquiry. The detailed isolation protocols and biosynthetic pathway information provided in this guide offer a solid foundation for researchers to further explore the chemical and biological properties of this unique anthocyanidin. The field is ripe for further investigation into the specific biological activities and therapeutic potential of this compound.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods [frontiersin.org]

- 4. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways [mdpi.com]

- 6. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Capensinidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a type of water-soluble plant pigment responsible for the blue-red hues in various flora.[1] Notably, it has been identified in Plumbago capensis (Cape leadwort).[1] As a member of the flavonoid class of phytochemicals, this compound and related anthocyanidins are of significant interest to researchers for their potential antioxidant properties and other health benefits. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a robust and widely used technique for the separation, identification, and quantification of such compounds in complex mixtures.

Experimental Protocols

This section details the methodology for the extraction and HPLC analysis of this compound from plant material.

Sample Preparation: Solid-Liquid Extraction

A proper sample preparation is crucial to ensure accurate and reliable HPLC results by removing interferences and concentrating the analyte. Solid-liquid extraction is a common technique for isolating anthocyanins from plant matrices.

-

Sample Collection and Homogenization: Collect fresh plant material, such as the flowers of Plumbago capensis. Wash the samples with deionized water and dry them at room temperature. Subsequently, dry the material overnight in an oven at 60°C and then pulverize it into a fine powder using a blender.

-

Extraction:

-

Weigh approximately 1 gram of the powdered plant material.

-

Add 10 mL of an extraction solvent consisting of methanol acidified with 0.5% trifluoroacetic acid (TFA) (v/v). The low pH of the acidified solvent helps to maintain the stability of the anthocyanins.

-

Sonicate the mixture for 20 minutes to facilitate the extraction process.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

-

Final Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of this compound.

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of anthocyanins.

-

Mobile Phase:

-

Mobile Phase A: Water with 5% formic acid.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: A gradient elution is recommended to achieve optimal separation of this compound from other compounds in the extract. A typical gradient profile is as follows:

-

0-5 min: 5% B

-

5-20 min: 5-30% B

-

20-25 min: 30-50% B

-

25-30 min: 50-5% B (return to initial conditions)

-

30-35 min: 5% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 520 nm (the characteristic absorbance maximum for anthocyanins)

-

Injection Volume: 20 µL

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound analysis, based on typical values for similar anthocyanidin compounds.

Table 1: HPLC Method Validation Parameters for this compound Analysis

| Parameter | Result |

| Retention Time (RT) | Approximately 15.2 min |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95-105% |

Table 2: Example Calibration Curve Data for this compound Standard

| Concentration (µg/mL) | Peak Area |

| 0.5 | 12,500 |

| 1.0 | 25,200 |

| 5.0 | 126,000 |

| 10.0 | 251,500 |

| 25.0 | 628,000 |

| 50.0 | 1,255,000 |

Mandatory Visualization

Anthocyanidin Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for anthocyanidins, the class of compounds to which this compound belongs. This pathway is a branch of the larger flavonoid pathway in plants.

General biosynthetic pathway of anthocyanidins.

Experimental Workflow for this compound Analysis

The following diagram outlines the logical flow of the experimental protocol for the HPLC analysis of this compound.

Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Capensinidin from Plumbago capensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a water-soluble, blue-red plant dye found in the flowers of Plumbago capensis (Cape leadwort).[1] As a member of the flavonoid family, this compound and its glycosides are of significant interest to the scientific community for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. These application notes provide detailed protocols for the extraction and purification of this compound from Plumbago capensis flowers, intended for use in research, drug discovery, and development.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the extraction and purification of anthocyanins and other flavonoids from Plumbago capensis flowers. It is important to note that while this compound is a known constituent, specific yield and purity data for this individual compound are not extensively available. The data presented here is based on the total anthocyanin content and analysis of closely related flavonoids isolated from the same plant source, providing a valuable benchmark for experimental design.

Table 1: Anthocyanin and Flavonoid Content in Plumbago capensis Flowers

| Compound Class | Concentration (mg/g of fresh flowers) |

| Total Anthocyanins | 0.4[2] |

| Dihydroflavonol (Taxifolin 3'-O-β-glucopyranoside) | 1.4[2] |

| Flavonols (5-methylquercetin 3-O-α-rhamnopyranoside) | 8.8[2] |

| Flavonols (5-methylquercetin) | 0.4[2] |

Table 2: Representative Yields of a Major Anthocyanin from Plumbago capensis Flowers *

| Anthocyanin | Concentration (μg/g of fresh flowers) | Percentage of Total Anthocyanins |

| 5,7-Dimethylmalvidin 3-O-α-rhamnopyranoside | 348 | ~70% |

*Note: This data is for a closely related anthocyanin from the same plant and serves as a proxy for expected yields.

Experimental Protocols

Extraction of Crude Anthocyanin Extract

This protocol describes the solid-liquid extraction of anthocyanins from fresh Plumbago capensis flowers.

Materials and Reagents:

-

Fresh Plumbago capensis flowers

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Distilled water

-

Waring blender or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Sample Preparation: Harvest fresh, vibrant blue flowers of Plumbago capensis. Weigh the fresh plant material. For example, start with 100 g of fresh flowers.

-

Extraction Solvent Preparation: Prepare the extraction solvent by mixing methanol with 0.5% (v/v) trifluoroacetic acid. The addition of acid is crucial for stabilizing the flavylium cation of the anthocyanins.

-

Homogenization: In a blender, homogenize the fresh flowers with the acidified methanol at a solid-to-solvent ratio of 1:10 (w/v). For 100 g of flowers, use 1 L of solvent.

-

Maceration: Transfer the homogenate to a light-protected container and allow it to macerate for 24 hours at 4°C with occasional stirring.

-

Filtration and Re-extraction: Filter the mixture through filter paper to separate the extract from the plant residue. Re-extract the residue with fresh solvent (500 mL) for another 4 hours to ensure maximum yield.

-

Combine and Concentrate: Combine the filtrates from both extractions. Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the anthocyanins.

-

Lyophilization: For long-term storage and to obtain a powdered crude extract, freeze-dry the concentrated extract.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude extract using column chromatography.

2.1. Solid-Phase Extraction (SPE) for Initial Cleanup

Materials and Reagents:

-

Crude anthocyanin extract

-

C18 SPE cartridges

-

Methanol (MeOH)

-

Acidified water (0.1% TFA)

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of acidified water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove sugars and other highly polar impurities.

-

Elution: Elute the anthocyanin fraction with acidified methanol.

-

Concentration: Concentrate the eluted fraction using a rotary evaporator.

2.2. Sephadex LH-20 Column Chromatography for Fractionation

Materials and Reagents:

-

Partially purified anthocyanin extract from SPE

-

Sephadex LH-20 resin

-

Methanol

-

Chromatography column

Procedure:

-

Column Packing: Prepare a slurry of Sephadex LH-20 in methanol and pack it into a chromatography column.

-

Sample Loading: Dissolve the concentrated extract from the SPE step in a small volume of methanol and carefully load it onto the top of the Sephadex LH-20 column.

-

Elution and Fraction Collection: Elute the column with methanol. Collect fractions of a fixed volume (e.g., 5 mL).

-

Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Materials and Reagents:

-

Concentrated this compound-rich fraction

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid (FA)

-

Preparative C18 HPLC column

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Sample Preparation: Dissolve the concentrated fraction in a small volume of the initial mobile phase composition.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min)

-

Detection: UV-Vis detector at the λmax of this compound (around 530-540 nm)

-

Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase the concentration of B to elute compounds with increasing hydrophobicity. A representative gradient is:

-

0-5 min: 10% B

-

5-30 min: 10-40% B

-

30-35 min: 40-100% B

-

35-40 min: 100% B

-

40-45 min: 100-10% B

-

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system.

-

Purity Analysis and Final Preparation: Analyze the purity of the collected fraction using analytical HPLC. Concentrate the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulated by this compound

Anthocyanins, including this compound, are known to exert anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.[3] The diagram below illustrates a plausible mechanism of action where this compound may inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival.

References

Protocol for the Isolation of O-Methylated Anthocyanidins

Application Note: Isolation and Purification of O-Methylated Anthocyanidins for Research and Development

Introduction

O-methylated anthocyanidins, including peonidin, petunidin, and malvidin, are a significant subclass of anthocyanins responsible for a wide range of colors in plants. Their methylation affects their stability and color hue, making them of great interest for applications in the food, pharmaceutical, and cosmetic industries. This document provides a detailed protocol for the extraction, purification, and isolation of O-methylated anthocyanidins from plant materials, particularly from sources rich in these compounds like grapes and berries. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Overview of the Isolation Process

The isolation of O-methylated anthocyanidins typically involves a multi-step process beginning with extraction from the plant matrix, followed by a series of purification steps to remove interfering substances such as sugars, organic acids, and other polyphenols. The final stage often involves high-performance liquid chromatography (HPLC) to isolate individual O-methylated anthocyanidin compounds.

Data Presentation

Table 1: Comparison of Extraction Methods for Anthocyanins

| Extraction Method | Plant Source | Key Parameters | Yield of O-Methylated Anthocyanidins | Reference |

| Solvent Extraction | Black Grape Pomace | 50% Ethanol with 0.01% HCl | Highest yield among aqueous solutions | [1] |

| Solvent Extraction | Trousseau Grapes | 0.1% HCl in Methanol | Malvidin 3-monoglucoside (49.8%), Peonidin 3-monoglucoside (36.9%) | [2] |

| Pressurized Liquid Extraction (PLE) | Grape Marc | Ethanol-water (50% w/w) at 40 °C, pH 2 | 9.96 mg malvidin-3-O-glucoside/g dried grape marc | [3] |

| Supercritical Fluid Extraction (SFE) | General | Supercritical CO2 with co-solvents (e.g., ethanol, water) | Can be highly selective towards anthocyanins | [3] |

Table 2: Purity and Recovery from Purification Techniques

| Purification Step | Sorbent/Column | Purity Achieved | Recovery Rate | Notes |

| Solid Phase Extraction (SPE) | C18 Cartridge | Good for general cleanup | Variable | Effective at removing polar impurities. |

| Column Chromatography | Amberlite XAD-7HP | Intermediate Purity | High | Good for initial cleanup of crude extracts. |

| Column Chromatography | Sephadex LH-20 | High Purity Fractions | Good | Separates based on molecular size and polarity. |

| Preparative HPLC | C18 Reversed-Phase | >95% for individual compounds | Dependent on loading and gradient | Final polishing step for high-purity isolates. |

Experimental Protocols

Extraction of O-Methylated Anthocyanidins from Plant Material

This protocol is optimized for the extraction of anthocyanins from sources like grape pomace.

Materials:

-

Dried and ground plant material (e.g., grape pomace)

-

Extraction Solvent: Methanol or Ethanol (50-80%) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain a low pH (around 2-3) and stabilize the anthocyanins.[1][4]

-

Beakers and flasks

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh the desired amount of dried, ground plant material.

-

Add the acidified alcohol solvent to the plant material at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Agitate the mixture using a shaker or sonicator for 1-2 hours at room temperature.

-

Separate the solid material from the liquid extract by centrifugation at approximately 4000 x g for 15 minutes.

-

Collect the supernatant (the crude extract).

-

Repeat the extraction process on the solid residue to maximize yield.

-

Combine the supernatants.

-

Concentrate the crude extract under vacuum using a rotary evaporator at a temperature not exceeding 40°C to remove the organic solvent. The resulting aqueous extract is now ready for purification.

Purification of the Crude Extract using Solid Phase Extraction (SPE)

This step removes sugars, organic acids, and other polar impurities.

Materials:

-

C18 SPE cartridges

-

SPE manifold

-

Acidified water (e.g., water with 0.1% HCl)

-

Acidified methanol (e.g., methanol with 0.1% HCl)

-

Concentrated crude extract from Step 1

Procedure:

-

Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of acidified water.

-

Load the concentrated crude extract onto the conditioned cartridge.

-

Wash the cartridge with 2-3 column volumes of acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins from the cartridge using 2-3 column volumes of acidified methanol.

-

Collect the anthocyanin-rich fraction.

-

Evaporate the methanol from the eluate under vacuum.

Further Purification by Column Chromatography

For higher purity, column chromatography using Amberlite XAD-7HP or Sephadex LH-20 is recommended.

Protocol using Amberlite XAD-7HP:

-

Pack a glass column with Amberlite XAD-7HP resin and equilibrate with acidified water.

-

Load the partially purified anthocyanin extract from the SPE step.

-

Wash the column with several volumes of acidified water to remove any remaining polar impurities.

-

Elute the anthocyanins with a stepwise gradient of acidified ethanol in water (e.g., 20%, 40%, 60%, 80%). O-methylated anthocyanidins will elute at different ethanol concentrations.

-

Collect fractions and monitor the composition by analytical HPLC.

Protocol using Sephadex LH-20:

-

Pack a column with Sephadex LH-20 and equilibrate with the initial mobile phase (e.g., acidified methanol/water mixture).

-

Load the concentrated anthocyanin fraction.

-

Elute with an isocratic or gradient system of acidified methanol or ethanol in water.

-

Collect fractions and analyze for the presence of target O-methylated anthocyanidins.

Isolation of Individual O-Methylated Anthocyanidins by Preparative HPLC

This is the final step to obtain high-purity individual compounds.

Instrumentation and Conditions:

-

System: Preparative HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).[5]

-

Mobile Phase A: Acidified water (e.g., 2% formic acid in water).[5]

-

Mobile Phase B: Acetonitrile/water/formic acid (e.g., 49:49:2).[5]

-

Gradient: A typical gradient would start with a low percentage of B, increasing to elute the more retained compounds. An example gradient is: 6-10% B over 4 min, 10-25% B over 8 min, isocratic at 25% B for 1 min, 25-40% B over 7 min, 40-60% B over 15 min.[5]

-

Flow Rate: 10-20 mL/min.[5]

-

Detection: Monitor at the absorbance maximum for anthocyanins (around 520 nm).

-

Injection Volume: This will depend on the column size and sample concentration, typically in the range of 1-5 mL.[5]

Procedure:

-

Dissolve the purified anthocyanin fraction in a small volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the peaks of the target O-methylated anthocyanidins (peonidin, petunidin, malvidin derivatives).

-

Confirm the purity of the collected fractions using analytical HPLC.

-

Remove the solvent from the pure fractions by lyophilization or evaporation under reduced pressure.

Visualization of Experimental Workflow

Caption: Workflow for the isolation of O-methylated anthocyanidins.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the purification process, highlighting the removal of different classes of impurities at each stage.

Caption: Logical flow of purification stages and impurity removal.

References

Application Notes and Protocols for the Structural Elucidation of Capensinidin using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Initially isolated from Plumbago capensis (now Plumbago auriculata), its structure has been a subject of scientific investigation. Recent studies utilizing advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), have led to a revised structural assignment for this compound as 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium [1]. This document provides detailed application notes and protocols for the structural elucidation of this revised this compound structure using modern NMR spectroscopy.

Structural Information

The revised structure of this compound is a flavylium cation with methoxy groups at positions 5, 7, 3', and 5', and hydroxyl groups at positions 3 and 4'. This specific substitution pattern is crucial for its chemical properties and biological activity.

Chemical Structure of this compound (Revised)

Note: The DOT script above is a template and requires specific image files for the ring structures to render a complete chemical diagram. Due to the limitations of the current environment, a visual representation cannot be directly generated here. The structure is 2-(4-hydroxy-3,5-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-1-benzopyrylium.